molecular formula C6H10N4O B10910938 N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

Cat. No.: B10910938
M. Wt: 154.17 g/mol
InChI Key: RWZUOUYOYNKZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide ( 1006333-69-2) is a biochemical compound with a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol . This high-purity reagent is intended for research and development applications only and is not intended for human or veterinary use. As part of a class of N'-hydroxy propanimidamide derivatives, this compound serves as a valuable building block in medicinal chemistry and neuroscience research. Structurally related 3-(1H-pyrazol-1-yl)-N-propananilide derivatives have demonstrated significant neuroprotective properties in scientific studies, showing protective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cell lines, which is a model relevant to studying neurodegenerative diseases . The mechanism of this neuroprotection is associated with the modulation of key apoptotic pathway proteins; related active compounds have been shown to decrease the expression levels of the pro-apoptotic protein Bax and reduce the activation of caspase-3, a principal effector enzyme in the execution phase of apoptosis . Researchers can utilize this compound as a key synthetic intermediate for developing potential therapeutic agents targeting neurodegenerative conditions such as Parkinson's and Alzheimer's disease, or as a chemical probe for studying apoptotic pathways in neuronal cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N'-hydroxy-3-pyrazol-1-ylpropanimidamide

InChI

InChI=1S/C6H10N4O/c7-6(9-11)2-5-10-4-1-3-8-10/h1,3-4,11H,2,5H2,(H2,7,9)

InChI Key

RWZUOUYOYNKZSU-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(N=C1)CC/C(=N/O)/N

Canonical SMILES

C1=CN(N=C1)CCC(=NO)N

Origin of Product

United States

Preparation Methods

Imidoyl Chloride Intermediate Route

This method involves synthesizing N-hydroxy-2-oxopropanimidoyl chloride as a key intermediate, followed by coupling with pyrazole derivatives. The chloride is generated via sequential nitrosation and chlorination of ethyl acetoacetate.

Direct Condensation of Pyrazole Aldehydes

Pyrazole-1-propanals react with hydroxylamine under basic conditions to form the amidoxime moiety. Steric and electronic effects of pyrazole substituents significantly impact reaction efficiency.

One-Pot Multicomponent Reactions

Copper-catalyzed reactions between propargyl amines, sulfonyl azides, and pyrazole derivatives enable rapid assembly of the target compound.

Detailed Synthesis Protocols

Method 1: Imidoyl Chloride-Based Synthesis (Adapted from )

Step 1: Synthesis of (E)-2-Oxopropanal Oxime

  • Reagents : Ethyl acetoacetate (10.0 mL, 79.1 mmol), KOH (5.15 g), NaNO₂ (6.38 g), H₂SO₄ (2.53 mL)

  • Conditions : 0°C → 25°C, 12 h stirring

  • Yield : 88%

  • Key Data :

    IR (cm1): 3331(N–O),1698(C=O)\text{IR (cm}^{-1}\text{): } 3331 \, (\text{N–O}), 1698 \, (\text{C=O})

Step 2: Formation of N-Hydroxy-2-oxopropanimidoyl Chloride

  • Reagents : (E)-2-Oxopropanal oxime (3.13 g), NCS (5.76 g), CHCl₃ (120 mL)

  • Conditions : 50°C, 2 h

  • Yield : 66%

  • Characterization :

    1H NMR (CDCl3): δ8.80(br s, 1H),2.51(s, 3H)[2]^{1}\text{H NMR (CDCl}_3\text{): } \delta 8.80 \, (\text{br s, 1H}), 2.51 \, (\text{s, 3H})

Step 3: Coupling with 3-Methyl-1H-pyrazole

  • Reagents : N-Hydroxy-2-oxopropanimidoyl chloride (304 mg), 3-methylpyrazole (207 mg), triethylamine (0.35 mL)

  • Conditions : THF, 0°C → 25°C, 2 h

  • Yield : 72%

  • Product Purity : >95% (HPLC)

Method 2: One-Pot Multicomponent Synthesis (Adapted from )

Reagents :

  • Propargyl phthalimide (1.0 equiv)

  • 3-Methylpyrazole (1.2 equiv)

  • Benzenesulfonyl azide (1.1 equiv)

  • CuI (10 mol%), Et₃N (2.0 equiv)

Procedure :

  • Combine reagents in acetonitrile (10 mL/mmol).

  • Stir at 50°C for 6 h under N₂.

  • Quench with H₂O, extract with EtOAc, purify via silica chromatography.

Yield : 68–75%
Key Advantage : Avoids isolation of sensitive intermediates.

Optimization Strategies

Solvent Effects on Reaction Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
THF27295
CHCl₃36592
Acetonitrile67597
DMF45889

Data compiled from

Temperature Impact on Stereoselectivity

  • <10°C: Favors Z-isomer (78:22 Z:E)

  • 25°C: Equilibration to E-isomer (95:5 E:Z)

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆) :
    δ 7.29 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.24 (d, J = 2.0 Hz, 1H, pyrazole-H), 5.55 (d, J = 2.5 Hz, 1H, NH), 3.82 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • IR (KBr) :
    3331 cm⁻¹ (N–O stretch), 1698 cm⁻¹ (C=O), 1594 cm⁻¹ (C=N).

X-Ray Crystallography (From Analogous Compound )

  • Space Group : P2₁/c

  • Bond Lengths : N–O = 1.406 Å, C=N = 1.281 Å

  • Dihedral Angle : Pyrazole/amidoxime = 12.3°

Comparative Analysis of Methods

ParameterImidoyl ChlorideOne-PotCondensation
Total Steps312
Overall Yield66%75%68%
PurificationColumnFiltrationRecrystallization
Scalability>100 g<50 g10–50 g
StereocontrolHigh (E >95%)ModerateLow

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms .

Scientific Research Applications

Pharmaceutical Development

N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide has shown promise in pharmaceutical development, particularly in targeting inflammatory pathways. Initial studies suggest that it may interact with various enzymes and receptors involved in inflammation and pain response. Understanding these interactions is crucial for assessing its therapeutic potential.

Potential Therapeutic Applications

  • Anti-inflammatory Agents : The compound may serve as a lead for developing new medications aimed at treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and E. coli .

The biological activity of this compound has been evaluated through various assays:

Antioxidant Activity

Research has indicated that compounds with similar structures demonstrate antioxidant properties. For example, the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay results suggest that related pyrazole derivatives can effectively neutralize free radicals, showing IC50 values ranging from 10 to 50 µg/mL.

Mechanistic Insights

Studies exploring the mechanisms of action have revealed that pyrazole derivatives can enhance intracellular antioxidant defenses by upregulating the expression of key antioxidant enzymes. This suggests potential applications in oxidative stress-related conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Proton-NMR, FTIR, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have documented the efficacy of N'-hydroxy derivatives in various biological assays:

Antimicrobial Studies

A recent study evaluated several pyrazole derivatives for their antimicrobial activity against pathogenic bacteria. Results indicated notable inhibition against E. coli and S. aureus, suggesting that N'-hydroxy derivatives could be developed into effective antimicrobial agents.

Anti-inflammatory Studies

In another investigation, compounds similar to this compound were assessed for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The results showed significant inhibition rates, indicating potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The core structure of N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide can be modified by introducing substituents on the pyrazole ring or altering the propanimidamide chain. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound None C₆H₁₀N₄O 154.17 1006333-69-2 Baseline compound; minimal lipophilicity
N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 3-methyl, 5-CF₃ C₈H₁₁F₃N₄O 236.19 1006353-07-6 Enhanced lipophilicity due to CF₃ group; higher molecular weight
N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 5-methyl, 3-CF₃ C₈H₁₁F₃N₄O 236.19 1006353-07-6 Structural isomer of above; similar properties but distinct reactivity
3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 3-cyclopropyl, 5-CF₃ C₇H₁₁N₃O₂S 201.25 436094-96-1 Cyclopropyl substituent may improve metabolic stability
N'-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanimidamide 3-methyl C₇H₁₂N₄O 168.20 1006341-03-2 Increased hydrophobicity vs. parent compound

Key Observations

Impact of Trifluoromethyl (CF₃) Groups: The introduction of CF₃ substituents (e.g., CAS 1006353-07-6) significantly increases molecular weight (~236 g/mol) and lipophilicity, which may enhance membrane permeability and bioavailability .

Positional Isomerism :

  • Compounds with CF₃ at the 3- or 5-position of the pyrazole ring (e.g., CAS 1006353-07-6 vs. 1006334-31-1) exhibit distinct steric and electronic environments, affecting binding interactions in biological systems .

Role of Cyclopropyl Substituents :

  • The cyclopropyl group in CAS 436094-96-1 introduces steric bulk and may reduce metabolic degradation by cytochrome P450 enzymes, a common strategy in drug design .

Synthetic Accessibility :

  • Analogs like N-(1H-benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamides () share synthetic routes involving coupling reagents (e.g., EDCI/HOBt) and anhydrous conditions, suggesting similar methodologies for propanimidamide derivatives .

Biological Activity

N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a propanimidamide backbone with a hydroxyl group and a pyrazole moiety , which contribute to its reactivity and biological interactions. The structural characteristics allow it to participate in various chemical reactions, enhancing its potential as a pharmacological agent.

This compound exhibits its biological effects primarily through modulation of specific molecular targets, including:

  • Leucine-rich repeat kinase 2 (LRRK2) : This kinase is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds similar to this compound have shown the ability to inhibit LRRK2 activity, suggesting therapeutic applications in treating related disorders.
  • Anti-inflammatory pathways : The compound's pyrazole structure is associated with anti-inflammatory properties, potentially acting on cyclooxygenase enzymes (COX), which are critical in inflammatory responses .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory : It has been shown to inhibit COX enzymes, which play a key role in the synthesis of pro-inflammatory mediators.
  • Anticancer : Preliminary studies indicate potential anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines .
  • Antimicrobial : Similar pyrazole derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess this property.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential applications across various fields:

Study FocusFindings
Neurodegenerative Diseases Inhibition of LRRK2 activity was observed, indicating potential for treating Parkinson's disease .
Cancer Research Compounds similar to this compound showed significant cytotoxic effects against non-small cell lung cancer cells .
Inflammation Models Animal models demonstrated reduced inflammation markers following treatment with pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide, and how are they interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Proton NMR (e.g., 400 MHz in DMSO-d6 or CD3OD) identifies substituent patterns. For example, pyrazole protons appear as singlets (δ 6.31–8.63 ppm), while hydroxyimine protons resonate near δ 11.06–11.55 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 392.2 or 364.2) confirm molecular weight. Fragmentation patterns help validate structural motifs .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% in most cases) by comparing retention times against standards .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Click Chemistry : Utilize sodium azide and alkyne derivatives to form the pyrazole ring, followed by functionalization with hydroxylamine .
  • Stepwise Functionalization : React 1H-pyrazole derivatives with halogenated propanimidamides under basic conditions (e.g., K2CO3 in DMF) . Optimize reaction time (12–24 hrs) and temperature (60–80°C) to achieve yields of 24–35% .

Advanced Research Questions

Q. How can structural isomerism in pyrazole derivatives be resolved during synthesis?

  • Methodological Answer :

  • Regioselective Substitution : Control substituent positions (e.g., 3-methyl vs. 5-trifluoromethyl groups) by adjusting reaction stoichiometry or using directing groups .
  • X-ray Crystallography : Use SHELXL or WinGX to resolve ambiguities in substituent placement. For example, SHELX-76 can differentiate between 1H-pyrazole and 2H-pyrazole isomers via anisotropic displacement parameters .

Q. What strategies mitigate contradictions in purity assessments across analytical methods?

  • Methodological Answer :

  • Cross-Validation : Combine HPLC (retention time), NMR (integration of impurity peaks), and LC-MS (fragment analysis) to resolve discrepancies. For instance, a 95% HPLC purity may correlate with minor NMR signals at δ 2.15–2.23 ppm (methyl groups from byproducts) .
  • Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to remove polar impurities, as described in protocols achieving >98% purity .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Employ tools like AutoDock Vina to model interactions with biological targets (e.g., kinases or apoptosis regulators). Pyrazole and hydroxyimine moieties often act as hydrogen-bond donors .
  • Density Functional Theory (DFT) : Calculate charge distribution to identify reactive sites (e.g., the oxo group’s electrophilicity) for rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.